Methomyl-d3

説明

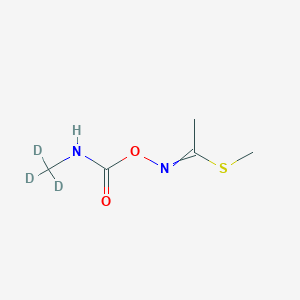

Methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate (CAS: 1398109-07-3) is a stable isotope-labeled analog of methomyl, a carbamate insecticide. Its molecular formula is C₅H₇D₃N₂O₂S, with a molecular weight of 165.23 g/mol . The compound features three deuterium atoms on the methyl group of the carbamoyloxy moiety, replacing protium (¹H) in the parent molecule, methomyl (CAS: 16752-77-5).

Methomyl itself is a systemic insecticide with the IUPAC name methyl N-[[(methylamino)carbonyl]oxy]ethanimidothioate. It inhibits acetylcholinesterase, disrupting neurotransmission in pests . The deuterated derivative retains this mode of action but is primarily used for research and regulatory compliance due to its isotopic labeling .

特性

IUPAC Name |

methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUZOCRWCRNSJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)ON=C(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路および反応条件: メトミル-d3は、メトミル分子に重水素原子を組み込む一連の化学反応によって合成されます。合成は通常、重水素化メチルアミンの調製から始まり、次に他の前駆体と反応させて最終生成物を形成します。 反応条件には、重水素原子の組み込みを確実にするために、制御された温度と特定の触媒の使用が含まれることが多いです .

工業生産方法: メトミル-d3の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の重水素化試薬と高度な化学反応器の使用が含まれ、最終生成物の均一性と純度が確保されます。 質量分析法や核磁気共鳴分光法などの品質管理手段が用いられ、重水素の組み込みとメトミル-d3全体の純度が検証されます .

化学反応の分析

科学研究における用途

メトミル-d3は、特に分析化学、環境科学、毒性学において、幅広い科学研究用途があります。これは、土壌、水、生物試料など、さまざまなマトリックス中のメトミルの定量化のための内部標準として使用されます。 安定同位体標識された性質により、ガスクロマトグラフィー質量分析法(GC-MS)や液体クロマトグラフィー質量分析法(LC-MS)などの手法を用いて、正確で精密な測定が可能になります.

環境科学では、メトミル-d3は、メトミルの分解経路と環境運命を研究するために使用されます。 研究者は、これを用いて、変換生成物を追跡し、微生物分解や高度酸化プロセスなどのさまざまな分解方法の効率を評価します.

毒性学では、メトミル-d3は、さまざまな生物におけるメトミルの毒物動態と毒力学を調査するために使用されます。 これは、メトミルの吸収、分布、代謝、排泄を理解するのに役立ち、その潜在的な健康影響に関する貴重な洞察を提供します.

科学的研究の応用

Methomyl-d3 has a wide range of scientific research applications, particularly in analytical chemistry, environmental science, and toxicology. It is used as an internal standard for the quantification of methomyl in various matrices, including soil, water, and biological samples. Its stable isotope-labeled nature allows for accurate and precise measurements using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

In environmental science, this compound is used to study the degradation pathways and environmental fate of methomyl. Researchers use it to trace the transformation products and assess the efficiency of different degradation methods, such as microbial degradation and advanced oxidation processes .

In toxicology, this compound is employed to investigate the toxicokinetics and toxicodynamics of methomyl in various organisms. It helps in understanding the absorption, distribution, metabolism, and excretion of methomyl, providing valuable insights into its potential health effects .

作用機序

メトミル-d3は、メトミルと同様に、アセチルコリンエステラーゼを阻害することで作用します。この阻害は、神経シナプスにおけるアセチルコリンの蓄積につながり、神経系の持続的な刺激を引き起こします。メトミル-d3の分子標的は、アセチルコリンエステラーゼや他のコリン作動性受容体です。 作用機序に関与する経路は、主に正常な神経伝達の阻害に関連しており、神経毒性効果を引き起こします .

類似化合物との比較

Structural and Functional Comparison

Table 1: Key Properties of Methyl N-(Trideuteriomethylcarbamoyloxy)ethanimidothioate and Related Compounds

Key Differences and Research Findings

(a) Isotopic Labeling and Analytical Utility

- Deuterated Methomyl vs. Methomyl: The deuterated analog exhibits a +3 Da mass shift compared to methomyl, enabling precise quantification in residue analysis. This avoids matrix interference in LC-MS, critical for regulatory compliance (e.g., EPA tolerances ).

- Oxamyl D3: Similarly, deuterated oxamyl (C₇H₁₀D₃N₃O₃S) is used as an internal standard for oxamyl detection. Its structure includes a dimethylamino group and a ketone, distinguishing it from methomyl derivatives .

(b) Toxicity and Environmental Impact

- Methomyl: Classified as WHO Hazard Ib (highly hazardous) due to acute toxicity. It is systemic and non-persistent, with a half-life of 3–7 days in soil .

- Thiodicarb : A dimeric carbamate, it degrades into methomyl in the environment. Its higher molecular weight reduces volatility but increases soil adsorption compared to methomyl .

- Oxamyl: Exhibits broader activity as a nematicide and insecticide.

(c) Isomerism

- Methomyl exists as a mixture of (Z)- and (E)-isomers, with the (Z)-isomer thermodynamically favored (>99% in commercial formulations) . The deuterated analog maintains this isomeric profile, ensuring analytical accuracy .

生物活性

Methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate is a deuterated derivative of the well-known carbamate insecticide methomyl. This compound has garnered attention for its biological activity, particularly in the context of its toxicity and efficacy as an insecticide. This article explores its biological activity through various studies, highlighting its mechanisms, effects on different organisms, and relevant case studies.

Chemical Structure and Properties

Methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate is characterized by the presence of deuterium atoms, which modify its physical and chemical properties compared to its non-deuterated counterpart. The presence of deuterium can affect the compound's metabolic pathways and biological interactions, potentially leading to variations in toxicity and efficacy.

As a carbamate, methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate functions primarily as an acetylcholinesterase inhibitor. By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine in synaptic clefts, leading to prolonged stimulation of nerve impulses. This mechanism is crucial for its effectiveness as an insecticide, as it disrupts normal neural function in target pests.

Toxicity Studies

Toxicity assessments have been conducted on various animal models to evaluate the safety profile of methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate. Key findings from these studies include:

- Lethal Dose (LD50) : The compound exhibits a specific LD50 value that varies among species. For example, studies indicate significant toxicity in rodents and certain aquatic species, necessitating careful handling and application protocols .

- Dermal Absorption : Research indicates that dermal exposure can lead to systemic absorption, raising concerns about occupational exposure for individuals handling the compound .

Comparative Studies with Non-Deuterated Methomyl

Research comparing methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate with non-deuterated methomyl shows that both compounds retain similar biological activities; however, the deuterated form may exhibit altered pharmacokinetics due to its isotopic labeling. This can influence factors such as metabolism rates and duration of action .

Case Studies

Several case studies have documented the application of methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate in agricultural settings:

- Field Trials : In controlled field trials, the compound demonstrated effective pest control against common agricultural pests such as aphids and caterpillars. The efficacy was comparable to traditional methomyl but with potentially reduced environmental impact due to lower volatility .

- Integrated Pest Management (IPM) : Incorporating this compound into IPM strategies has shown promise in reducing pest populations while minimizing chemical residues in crops. Its use in conjunction with other biological control methods has been documented to enhance overall pest management effectiveness .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。